molecular formula C20H15ClN4O B12273449 (S)-6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

(S)-6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B12273449
M. Wt: 362.8 g/mol
InChI Key: ISQVKBDIZXALSG-GOSISDBHSA-N
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Description

(S)-6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles. This compound is known for its diverse biological activities and has garnered significant interest in medicinal and pharmaceutical chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction is often carried out under solvent-free conditions at room temperature, using catalysts such as nano-eggshell/Ti(IV) or Ca9.5Mg0.5(PO4)5.5(SiO4)0.5F1.5 .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar multicomponent reactions. The use of heterogeneous catalysts, which can be easily recycled and reused, is preferred for industrial production due to their cost-effectiveness and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

(S)-6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(S)-6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit kinase activity, which is crucial for its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-4-(4-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-4-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

What sets (S)-6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile apart from similar compounds is its specific substitution pattern and stereochemistry, which contribute to its unique biological activities and potential therapeutic applications .

Properties

Molecular Formula

C20H15ClN4O

Molecular Weight

362.8 g/mol

IUPAC Name

(4S)-6-amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H15ClN4O/c1-12-17-18(13-5-3-2-4-6-13)16(11-22)19(23)26-20(17)25(24-12)15-9-7-14(21)8-10-15/h2-10,18H,23H2,1H3/t18-/m1/s1

InChI Key

ISQVKBDIZXALSG-GOSISDBHSA-N

Isomeric SMILES

CC1=NN(C2=C1[C@@H](C(=C(O2)N)C#N)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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